molecular formula C8H10O2 B12847508 3-(Cyclopenta-1,4-dien-1-yl)propanoic acid

3-(Cyclopenta-1,4-dien-1-yl)propanoic acid

Cat. No.: B12847508
M. Wt: 138.16 g/mol
InChI Key: VYRNAZWVQPBWQO-UHFFFAOYSA-N
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Description

3-(Cyclopenta-1,4-dien-1-yl)propanoic acid: is an organic compound characterized by a cyclopentadiene ring attached to a propanoic acid moiety. This compound is of interest due to its unique structure, which combines the reactivity of the cyclopentadiene ring with the functional properties of the carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopenta-1,4-dien-1-yl)propanoic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the cyclopentadiene ring. This intermediate can then be functionalized to introduce the propanoic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopenta-1,4-dien-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopentadiene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(Cyclopenta-1,4-dien-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Cyclopenta-1,4-dien-1-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentadiene ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta-2,4-dien-1-yl derivatives: These compounds share the cyclopentadiene ring but differ in their functional groups.

    Cyclopentadienone derivatives: These compounds have a similar ring structure but contain a ketone group instead of a carboxylic acid.

Uniqueness

3-(Cyclopenta-1,4-dien-1-yl)propanoic acid is unique due to the combination of the cyclopentadiene ring and the propanoic acid group, which imparts distinct reactivity and functional properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

3-cyclopenta-1,4-dien-1-ylpropanoic acid

InChI

InChI=1S/C8H10O2/c9-8(10)6-5-7-3-1-2-4-7/h1,3-4H,2,5-6H2,(H,9,10)

InChI Key

VYRNAZWVQPBWQO-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=C1)CCC(=O)O

Origin of Product

United States

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